molecular formula C14H15N3O2 B6079133 N-(5-benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide

N-(5-benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide

Cat. No. B6079133
M. Wt: 257.29 g/mol
InChI Key: ILUDXWBRINTGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide, also known as BZHMA, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(5-benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This compound has also been shown to inhibit the activity of the receptor CXCR4, which is involved in cell migration and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation in animal models. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(5-benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to working with this compound. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(5-benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide. One area of interest is the development of this compound as a drug candidate for the treatment of cancer and viral infections. Another area of interest is the study of this compound's mechanism of action, which could lead to the discovery of new drug targets. Additionally, there is potential for the development of new synthetic methods for this compound, which could improve its accessibility for research purposes. Finally, the study of this compound's effects on other biological systems, such as the immune system and the cardiovascular system, could lead to new insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(5-benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide involves the reaction of 2,6-diaminopyrimidine with benzyl bromide and acetic anhydride. The resulting compound is then hydrolyzed with sodium hydroxide to yield this compound. This method has been reported in the literature and has been used by many researchers to synthesize this compound for various applications.

Scientific Research Applications

N-(5-benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer and viral infections. In pharmacology, this compound has been shown to inhibit the activity of certain enzymes and receptors, which could make it a useful tool for drug discovery. In biochemistry, this compound has been studied for its ability to modulate the function of certain proteins and enzymes, which could have implications for various diseases.

properties

IUPAC Name

N-(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-12(8-11-6-4-3-5-7-11)13(19)17-14(15-9)16-10(2)18/h3-7H,8H2,1-2H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUDXWBRINTGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC(=O)C)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.